molecular formula C15H18ClNO4S2 B2846903 2-[2-(5-chlorothiophene-2-sulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol CAS No. 1788678-31-8

2-[2-(5-chlorothiophene-2-sulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol

Cat. No.: B2846903
CAS No.: 1788678-31-8
M. Wt: 375.88
InChI Key: OYSRNGOUJSFEBM-UHFFFAOYSA-N
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Description

2-[2-(5-chlorothiophene-2-sulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a thiophene ring, a sulfonamide group, and a hydroxyethoxyethyl side chain, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

2-[2-(5-chlorothiophene-2-sulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonamides.

    Medicine: Possible development as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-chlorothiophene-2-sulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol typically involves multiple steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the hydroxyethoxyethyl side chain: This can be done through nucleophilic substitution reactions, where the thiophene sulfonamide reacts with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethoxyethyl side chain.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group on the thiophene ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide antibiotic.

    Sulfamethoxazole: A more complex sulfonamide with a broader spectrum of activity.

    Thiophene derivatives: Compounds with similar thiophene rings but different functional groups.

Uniqueness

2-[2-(5-chlorothiophene-2-sulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides and thiophene derivatives.

Properties

IUPAC Name

5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S2/c1-11-2-4-12(5-3-11)13(21-9-8-18)10-17-23(19,20)15-7-6-14(16)22-15/h2-7,13,17-18H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSRNGOUJSFEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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